N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and a benzoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the furan ring. Key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride or similar reagents.
Attachment of the Furan Ring: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by:
Inhibiting Enzyme Activity: By binding to the active site of enzymes, it can prevent the enzyme from catalyzing its normal reaction.
Modulating Receptor Function: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Interfering with Protein-Protein Interactions: By binding to one of the proteins involved in an interaction, it can disrupt the normal function of protein complexes.
Comparison with Similar Compounds
N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities.
Benzoyl Derivatives: These compounds often exhibit significant biological activity due to the presence of the benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-12-11-17(13(2)28-12)18(25)22-16-7-9-24(10-8-16)19(26)14-3-5-15(6-4-14)23-20(21)27/h3-6,11,16H,7-10H2,1-2H3,(H,22,25)(H3,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVVXJIVTKDFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.